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molecular formula C15H25N5O3S B8378185 Hexanesulfonamide, 4-ethyl-4-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- CAS No. 152537-64-9

Hexanesulfonamide, 4-ethyl-4-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Cat. No. B8378185
M. Wt: 355.5 g/mol
InChI Key: GCDVNJPFEJPITA-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

Using 5-hydroxy-4,4-diethyl-1-pentanesulfonamide and 6-chloro-7-methyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction was conducted as in Example 5 to produce the title compound. m.p. 157°-158° C.
Name
5-hydroxy-4,4-diethyl-1-pentanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:13][CH3:14])([CH2:11][CH3:12])[CH2:4][CH2:5][CH2:6][S:7]([NH2:10])(=[O:9])=[O:8].Cl[C:16]1[C:17]([CH3:25])=[CH:18][C:19]2[N:20]([N:22]=[CH:23][N:24]=2)[N:21]=1>>[CH2:13]([C:3]([CH2:11][CH3:12])([CH2:4][CH2:5][CH2:6][S:7](=[O:8])(=[O:9])[NH2:10])[CH2:2][O:1][C:16]1[C:17]([CH3:25])=[CH:18][C:19]2[N:20]([N:22]=[CH:23][N:24]=2)[N:21]=1)[CH3:14]

Inputs

Step One
Name
5-hydroxy-4,4-diethyl-1-pentanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CCCS(=O)(=O)N)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC=2N(N1)N=CN2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)C(COC=1C(=CC=2N(N1)N=CN2)C)(CCCS(N)(=O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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